N-乙酰-缬-谷-Ile-Asp-al

描述

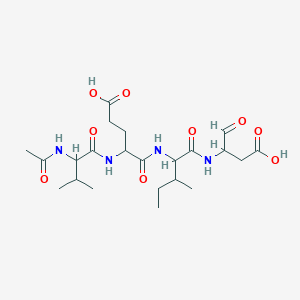

“N-Acetyl-Val-Glu-Ile-Asp-al” is a compound that is often used in scientific research . It is also known by its synonym "Ac-VEID-CHO" . The empirical formula for this compound is C22H36N4O9 . It is usually available in powder form and is white in color .

Molecular Structure Analysis

The molecular weight of “N-Acetyl-Val-Glu-Ile-Asp-al” is 500.54 . The compound has a complex structure, as indicated by its SMILES string: CCC@HC@HC@H=O)NC(=O)C@@H=O)C(C)C)C(=O)NC@@H=O)C=O .

Physical And Chemical Properties Analysis

“N-Acetyl-Val-Glu-Ile-Asp-al” is a white powder . It is soluble in water at a concentration of 1 mg/mL . The compound should be stored at a temperature of -20°C .

科学研究应用

阿尔茨海默病和淀粉样蛋白生成过程

研究表明,包括与 N-乙酰-缬-谷-Ile-Asp-al 相似的某些肽,对于理解阿尔茨海默病至关重要。 McDermott、Biggins 和 Gibson (1992) 的一项研究探索了一种类似于 N-乙酰-缬-谷-Ile-Asp-al 的合成肽,该研究深入了解了产生阿尔茨海默病 β-淀粉样蛋白 N 末端的切割过程。这项工作对理解大脑中的淀粉样蛋白生成过程具有启示意义。

在血管紧张素转化酶抑制和抗高血压作用中的作用

多项研究已经确定了与 N-乙酰-缬-谷-Ile-Asp-al 序列相似的肽,作为控制高血压的潜在药物。例如,Wang 等人 (2021) 对核桃谷蛋白-1 水解物的研究以及 Zheng 等人 (2017) 对棕榈仁饼粕谷蛋白-2 水解物的研究,已经证明了特定肽的 ACE 抑制和抗高血压特性。这些发现表明这些肽在管理血压和心血管健康方面具有重要作用。

氧化神经毒性和蛋白酶相互作用

在对氧化谷氨酸毒性的研究中,Elphick 等人 (2008) 研究了包括与 N-乙酰-缬-谷-Ile-Asp-al 相似的肽在内的肽在神经元死亡中的作用。这项研究提供了关于特定肽如何与半胱天冬酶和钙蛋白酶相互作用的见解,揭示了它们在神经退行性疾病中的潜在作用。

肽结构和酶抑制

其他研究探索了像 N-乙酰-缬-谷-Ile-Asp-al 这样的肽的结构特征以及它们在抑制各种酶中的作用。例如,Gaudreau 等人 (1992) 和 Kolbe 和 Wohlrab (1985) 的研究深入研究了肽的结构-功能关系及其与特定酶的相互作用。这一研究领域对于开发新型治疗剂至关重要。

作用机制

Target of Action

N-Acetyl-Val-Glu-Ile-Asp-al, also known as Ac-VEID-CHO, primarily targets Caspase 6 . Caspase 6 is a member of the caspase family of cysteine proteases, which play essential roles in programmed cell death (apoptosis) and inflammation .

Mode of Action

Ac-VEID-CHO acts as an inhibitor of Caspase 6 . It binds to the active site of the enzyme, preventing it from cleaving its protein substrates and thereby blocking the process of apoptosis .

Biochemical Pathways

The inhibition of Caspase 6 by Ac-VEID-CHO impacts the apoptotic signaling pathway . Under normal conditions, Caspase 6 is involved in the initiation and execution phases of apoptosis. By inhibiting Caspase 6, Ac-VEID-CHO can prevent cell death and potentially influence other pathways where Caspase 6 plays a role .

Pharmacokinetics

Like other peptide-based compounds, it is expected to have good solubility in water . Its bioavailability, half-life, and other pharmacokinetic parameters would need to be determined experimentally.

Result of Action

The primary molecular effect of Ac-VEID-CHO is the inhibition of Caspase 6 activity , which leads to a decrease in apoptosis . On a cellular level, this can result in increased cell survival, especially under conditions where apoptosis is being stimulated .

Action Environment

The action, efficacy, and stability of Ac-VEID-CHO can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s stability and activity. Furthermore, the presence of other molecules can affect the compound’s efficacy, either through direct interactions or by influencing the overall cellular environment .

未来方向

Research on “N-Acetyl-Val-Glu-Ile-Asp-al” and similar compounds is ongoing. For instance, a study has shown that N-acetyl-aspartyl-glutamate (NAAG), a peptide-based neurotransmitter, plays a specific role in cancer . NAAG was found to be more abundant in higher-grade cancers and serves as a source of glutamate in cancers expressing glutamate carboxypeptidase II (GCPII), the enzyme that hydrolyzes NAAG to glutamate and N-acetyl-aspartate (NAA) . This suggests that compounds like “N-Acetyl-Val-Glu-Ile-Asp-al” could potentially have applications in cancer therapy .

属性

IUPAC Name |

4-[(2-acetamido-3-methylbutanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O9/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUFGGNCJRWMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caspase-6 inhibitor II | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

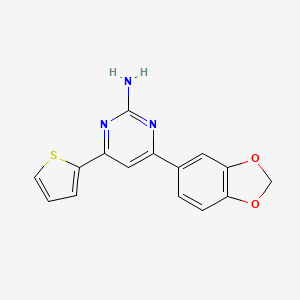

![4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine](/img/structure/B6348172.png)